6-Ketoestrone

Vue d'ensemble

Description

6-oxo-estrone, également connu sous le nom de 4-androstène-3,6,17-trione, est un composé qui a suscité un intérêt pour son utilisation potentielle comme inhibiteur de l'aromatase. Les inhibiteurs de l'aromatase sont des substances qui inhibent l'enzyme aromatase, responsable de la conversion des androgènes en œstrogènes. Ce composé est particulièrement intéressant dans le contexte de la musculation et de la régulation hormonale en raison de sa capacité à moduler les niveaux d'œstrogènes dans l'organisme .

Mécanisme D'action

Target of Action

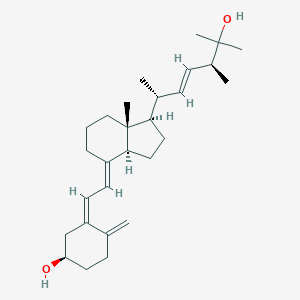

6-Ketoestrone primarily targets the human estrogen receptors, specifically Estrogen Receptor α and β subtypes . These receptors play a crucial role in the regulation of various physiological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them. This binding can lead to the activation or repression of specific genes that are regulated by these receptors . The compound’s interaction with its targets can result in changes at the cellular level, influencing various physiological processes.

Biochemical Pathways

For instance, they can affect the estrogen catabolic pathways in certain bacteria

Analyse Biochimique

Biochemical Properties

6-Ketoestrone is produced from estrone by the enzyme, 6-keto reductase . It interacts with various enzymes and proteins, influencing biochemical reactions. For instance, several of the D-ring metabolites, such as 16α-hydroxyestradiol (estriol), 16β-hydroxyestradiol-17α, and 1this compound, had distinct preferential binding affinity for human ERβ over ERα .

Cellular Effects

This compound has been shown to have an effect on cell function and tissue activity in conjunction with other hormones . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de la 6-oxo-estrone implique généralement l'oxydation de l'androst-4-ène-3,17-dione. Une méthode courante consiste à utiliser des agents oxydants tels que le trioxyde de chrome (CrO3) dans l'acide acétique. La réaction est réalisée dans des conditions contrôlées pour assurer l'oxydation sélective en position 6 .

Méthodes de production industrielle

À l'échelle industrielle, la production de 6-oxo-estrone peut impliquer des méthodes plus efficaces et évolutives. Celles-ci pourraient inclure l'utilisation de procédés catalytiques et de réacteurs à flux continu pour optimiser le rendement et la pureté. Les détails spécifiques des méthodes de production industrielle sont souvent propriétaires et peuvent varier d'un fabricant à l'autre .

Analyse Des Réactions Chimiques

Types de réactions

La 6-oxo-estrone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation d'autres cétones ou d'acides carboxyliques.

Réduction : Les réactions de réduction peuvent convertir les groupes cétones en groupes hydroxyle.

Substitution : Diverses réactions de substitution peuvent se produire à différentes positions sur le squelette stéroïdien.

Réactifs et conditions courants

Oxydation : Trioxyde de chrome (CrO3) dans l'acide acétique.

Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Réactifs d'halogénation tels que le brome (Br2) ou le chlore (Cl2) en présence d'un catalyseur.

Principaux produits formés

Oxydation : Formation d'acides carboxyliques ou d'autres cétones.

Réduction : Formation de dérivés hydroxylés.

Substitution : Formation de stéroïdes halogénés.

Applications de la recherche scientifique

La 6-oxo-estrone a été étudiée pour diverses applications de la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la chimie des stéroïdes et les mécanismes réactionnels.

Biologie : Étudiée pour son rôle dans la modulation des niveaux hormonaux et ses effets potentiels sur les processus cellulaires.

Médecine : Explorée pour son utilisation potentielle dans le traitement hormonal substitutif et comme traitement des affections dépendantes des œstrogènes.

Industrie : Utilisée dans la formulation de compléments alimentaires visant à réguler les niveaux hormonaux chez les athlètes et les culturistes

Mécanisme d'action

Le principal mécanisme d'action de la 6-oxo-estrone implique l'inhibition de l'enzyme aromatase. En se liant au site actif de l'aromatase, la 6-oxo-estrone empêche la conversion des androgènes en œstrogènes. Cela conduit à une diminution des niveaux d'œstrogènes et à une augmentation correspondante des niveaux de testostérone. Les cibles moléculaires comprennent l'enzyme aromatase et divers récepteurs hormonaux impliqués dans la régulation des niveaux d'œstrogènes et de testostérone .

Applications De Recherche Scientifique

6-oxo-estrone has been studied for various scientific research applications:

Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

Biology: Investigated for its role in modulating hormone levels and its potential effects on cellular processes.

Medicine: Explored for its potential use in hormone replacement therapy and as a treatment for estrogen-dependent conditions.

Industry: Utilized in the formulation of dietary supplements aimed at regulating hormone levels in athletes and bodybuilders

Comparaison Avec Des Composés Similaires

Composés similaires

1,4,6-Androstatriène-3,17-dione (ATD) : Un autre inhibiteur puissant de l'aromatase avec des effets similaires sur les niveaux hormonaux.

4-Androstène-3,6,17-trione : Souvent commercialisé sous différents noms, mais essentiellement le même composé que la 6-oxo-estrone.

Unicité

La 6-oxo-estrone est unique en ce qu'elle est capable d'inhiber sélectivement l'aromatase sans affecter significativement d'autres enzymes ou voies. Cette sélectivité en fait un outil précieux pour étudier la régulation hormonale et pour des applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

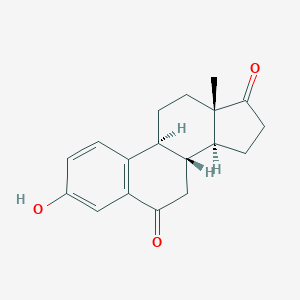

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,19H,4-7,9H2,1H3/t12-,13-,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVYPIGRPWIXHQ-ONUSSAAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514400 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-34-2 | |

| Record name | 6-Ketoestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ketoestrone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJN9234S5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

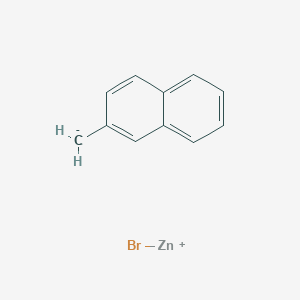

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-ketoestrone in the dipstick immunoassay for detecting pregnancy in mares?

A1: In this specific research [], this compound is not directly measured. Instead, a derivative of this compound, This compound 6-carboxymethyloxime (this compound CMO), is used. This derivative is conjugated to bovine serum albumin (BSA) to form This compound CMO-BSA. This conjugate is then immobilized onto a dipstick and acts as the competition agent in the assay. When a serum sample containing oestrone sulfate (OS) is applied to the dipstick, the OS competes with the immobilized this compound CMO-BSA for binding to the anti-OS monoclonal antibodies conjugated to microspheres.

Q2: Are there any limitations to using this dipstick test based on this compound CMO-BSA?

A2: The research primarily focuses on distinguishing pregnant mares from non-pregnant ones after 100 days of gestation []. While the test effectively differentiates these groups, it doesn't provide specific information about gestational age or potential variations in OS levels within the pregnancy period. Further research would be necessary to explore its accuracy and reliability for earlier pregnancy detection or other diagnostic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)

![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)